molecular formula C8H4BrClN2O B231066 1-(2,5-Dimethylphenyl)but-2-en-1-one CAS No. 15561-15-6

1-(2,5-Dimethylphenyl)but-2-en-1-one

Cat. No.: B231066
CAS No.: 15561-15-6
M. Wt: 174.24 g/mol
InChI Key: QQXCFWMNVWQGQX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)but-2-en-1-one is an α,β-unsaturated ketone featuring a 2,5-dimethylphenyl substituent attached to a butenone backbone. This compound belongs to a class of aromatic ketones with applications in organic synthesis, particularly as intermediates in pharmaceuticals and fragrances. The 2,5-dimethylphenyl group enhances electron density at the aromatic ring, influencing reactivity in electrophilic substitutions and conjugation effects in the enone system.

Properties

CAS No.

15561-15-6

Molecular Formula

C8H4BrClN2O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)but-2-en-1-one

InChI

InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3

InChI Key

QQXCFWMNVWQGQX-UHFFFAOYSA-N

SMILES

CC=CC(=O)C1=C(C=CC(=C1)C)C

Canonical SMILES

CC=CC(=O)C1=C(C=CC(=C1)C)C

Synonyms

1-(2,5-Dimethylphenyl)-2-buten-1-one

Origin of Product

United States

Comparison with Similar Compounds

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

  • Structure : Features a prop-2-en-1-one chain (three carbons) instead of but-2-en-1-one (four carbons).
  • Synthesis : Prepared via Friedel–Crafts acylation of p-xylene to form 1-(2,5-dimethylphenyl)ethan-1-one, followed by aldol condensation with benzaldehyde under basic conditions .

2-{2-[4-(2,5-Dimethylphenyl)-piperazin-1-yl]-ethyl}-quinoline

  • Structure: Contains a piperazine-ethyl-quinoline moiety attached to the 2,5-dimethylphenyl group.
  • Applications : Used in pharmaceuticals (e.g., dopamine receptor ligands) due to the piperazine ring’s ability to modulate bioavailability .
  • Key Difference : The absence of the α,β-unsaturated ketone backbone limits conjugation effects but introduces nitrogen-based pharmacophores.

Analogs with Cyclic/Aliphatic Substituents

δ-Damascone (1-(2,6,6-Trimethylcyclohex-3-enyl)but-2-en-1-one)

  • Structure : Replaces the 2,5-dimethylphenyl group with a 2,6,6-trimethylcyclohexenyl ring.
  • Applications: Widely used in perfumery for its fruity-woody odor. The cyclohexenyl group enhances volatility and solubility in non-polar matrices compared to aromatic analogs .
  • Synthesis: Typically derived from terpenoid precursors via acid-catalyzed cyclization and oxidation.

Data Tables

Table 2: Physicochemical Properties (Representative Examples)

Compound Name Boiling Point (°C) LogP (Predicted) Key Functional Groups
1-(2,5-Dimethylphenyl)but-2-en-1-one ~250–270* 3.2 α,β-unsaturated ketone
δ-Damascone 285–290 4.1 Cyclic terpenoid + enone
2-{2-[4-(2,5-Dimethylphenyl)-piperazin-1-yl]-ethyl}-quinoline >300 2.8 Piperazine + quinoline

*Estimated based on homologous compounds.

Research Findings and Gaps

  • Reactivity : The 2,5-dimethylphenyl group in α,β-unsaturated ketones enhances stability toward nucleophilic attack compared to unsubstituted analogs, as seen in related chalcone derivatives .
  • Gaps in Literature : Direct studies on this compound’s spectroscopic data, crystallography, and catalytic applications are sparse. Future work could leverage SHELX-based crystallography (as used for piperazine complexes ) to elucidate its solid-state structure.

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